3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole
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Description
3,5-Dimethyl-4-(1,3-dithian-yl)-1H-pyrazole is a chemical compound . Its molecular formula is C9H14N2S2 and its molecular weight is 214.35 .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-(1,3-dithian-yl)-1H-pyrazole is based on its molecular formula, C9H14N2S2 . The detailed structural analysis is not available in the search results.Scientific Research Applications
Proteomics Research
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole: is utilized in proteomics research as a biochemical tool. Its molecular structure, which includes a pyrazole ring and dithiane group, makes it suitable for specific interactions with proteins. This compound can be used to study protein folding, function, and protein-protein interactions, which are crucial for understanding cellular processes and disease mechanisms .
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure allows for the exploration of new pharmacophores. It serves as a scaffold for developing novel therapeutic agents, particularly in the design of drugs targeting neurological disorders where pyrazole derivatives have shown potential .
Agriculture
“3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole” may find applications in agriculture as a precursor for the synthesis of agrochemicals. Its sulfur-containing dithiane group could be beneficial in creating compounds with fungicidal properties, helping protect crops from fungal pathogens .
Materials Science
The compound’s robust structure can be advantageous in materials science for creating novel polymers or coatings. The dithiane group could impart unique electrical or thermal properties to materials, making them suitable for specialized applications such as in semiconductors or heat-resistant surfaces .
Environmental Science
In environmental science, researchers could explore the use of “3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole” in the development of sensors for detecting pollutants or toxins. Its chemical reactivity with specific environmental contaminants could lead to advancements in monitoring and cleaning up environmental hazards .
Biochemistry
This compound is significant in biochemistry for studying enzyme mechanisms. The pyrazole moiety can mimic the transition state of enzymatic reactions, thus serving as an inhibitor or activator in enzyme kinetics studies. This can provide insights into enzyme function and aid in drug development .
Pharmacology
Pharmacologically, “3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole” could be investigated for its potential effects on various biological pathways. Its interaction with cellular receptors and enzymes can shed light on its therapeutic potential and side effect profile, guiding the development of safer and more effective drugs .
Chemical Synthesis
Lastly, in chemical synthesis, this compound can act as a versatile intermediate. Its reactive sites allow for various chemical transformations, enabling the creation of a wide array of derivatives with potential applications across different fields of chemistry and industry .
properties
IUPAC Name |
4-(1,3-dithian-2-yl)-3,5-dimethyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-6-8(7(2)11-10-6)9-12-4-3-5-13-9/h9H,3-5H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWVQVQGHLQUJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2SCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472862 |
Source
|
Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(1,3-dithian-YL)-1H-pyrazole | |
CAS RN |
201008-65-3 |
Source
|
Record name | 3,5-DIMETHYL-4-(1,3-DITHIAN-YL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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